BOC-D-NVA-OSU

Description

BenchChem offers high-quality BOC-D-NVA-OSU suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-D-NVA-OSU including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

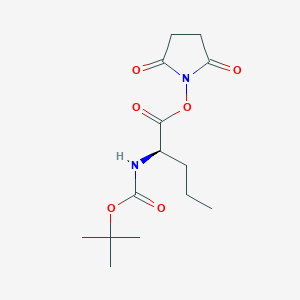

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXITWUZZHINTOM-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Mechanism and Application of BOC-D-NVA-OSU in Peptide Synthesis

Executive Summary

This guide provides a rigorous technical analysis of Boc-D-Nva-OSu (tert-Butyloxycarbonyl-D-Norvaline N-hydroxysuccinimide ester), a specialized reagent used in the synthesis of protease-resistant peptide therapeutics. Unlike standard proteinogenic amino acids, the incorporation of D-Norvaline (D-Nva) introduces specific steric and stereochemical constraints that enhance metabolic stability. The N-hydroxysuccinimide (OSu) ester activation strategy is critically selected to minimize racemization—a pervasive risk when handling D-isomers. This document details the molecular architecture, reaction thermodynamics, and a validated protocol for its deployment in solid-phase and solution-phase synthesis.

Part 1: The Molecular Architecture

To understand the utility of Boc-D-Nva-OSu, one must deconstruct it into its three functional components. This is not merely a reagent; it is a pre-programmed molecular system designed for specific outcomes.

The Protecting Group: tert-Butyloxycarbonyl (Boc)[1]

-

Function: Protects the

-amino group during coupling. -

Lability: Acid-labile. Removed by Trifluoroacetic acid (TFA) or HCl/Dioxane.

-

Rationale: In the context of D-Nva, Boc is often preferred over Fmoc when the target peptide contains base-sensitive moieties (which would degrade under Fmoc's piperidine deprotection) or when synthesizing "difficult sequences" where aggregation is reduced in TFA.

The Payload: D-Norvaline (D-Nva)

-

Structure: A linear isomer of Valine. Side chain:

. -

Role in Drug Design:

-

Protease Resistance: Endogenous proteases typically recognize L-stereocenters. The D-configuration renders the peptide bond refractory to enzymatic hydrolysis, significantly extending in vivo half-life (

). -

Structural Probe: Unlike Valine (branched at

), Norvaline is linear. It probes hydrophobic pockets where Valine's steric bulk might cause clashes, yet retains similar lipophilicity.

-

The Activator: N-Hydroxysuccinimide Ester (OSu)

-

Function: Activates the C-terminal carboxyl group for nucleophilic attack.

-

Mechanism: The OSu group is a good leaving group (

of HOSu -

Critical Advantage: Suppression of Racemization. Unlike acid chlorides or mixed anhydrides, OSu esters react slower but with high stereofidelity. This is non-negotiable when working with D-amino acids; if the D-Nva racemizes back to L-Nva during coupling, the biological hypothesis of the drug candidate is invalidated.

Part 2: Mechanism of Action (Aminolysis)

The coupling of Boc-D-Nva-OSu to a growing peptide chain follows a nucleophilic acyl substitution pathway (Aminolysis).

The Pathway[2]

-

Nucleophilic Attack: The free amine (

) of the resin-bound peptide attacks the carbonyl carbon of the Boc-D-Nva-OSu ester. -

Tetrahedral Intermediate: A transient, high-energy intermediate forms.

-

Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (HOSu) anion.

-

Proton Transfer: Rapid proton transfer neutralizes the leaving group to form HOSu.

Racemization Suppression (The "Why")

In standard couplings (e.g., using DCC), the activated amino acid can cyclize to form an oxazolone intermediate. This oxazolone can readily tautomerize, destroying the chirality at the

-

OSu Effect: The OSu ester is reactive enough to couple with the amine but stable enough to resist oxazolone formation under neutral/mildly basic conditions. This preserves the D-configuration of the Norvaline.

Visualization: The Reaction Pathway

Figure 1: Mechanism of aminolysis showing the nucleophilic attack of the peptide amine on the active ester, leading to the stable amide bond and release of N-hydroxysuccinimide.

Part 3: Experimental Protocol

This protocol assumes a Solid Phase Peptide Synthesis (SPPS) workflow using Boc chemistry on a polystyrene-based resin (e.g., MBHA or Merrifield resin).

Reagents Required[3][4][5][6][7]

-

Coupling Species: Boc-D-Nva-OSu (3.0 equivalents relative to resin loading).

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Note: OSu esters have poor solubility in DCM.

-

Base: DIEA (Diisopropylethylamine). Strictly controlled amount.

Validated Workflow

| Step | Operation | Reagents/Conditions | Duration | Mechanism/Purpose |

| 1 | Deprotection | 50% TFA in DCM | 2 x 15 min | Removes Boc group from previous AA, exposing |

| 2 | Wash | DCM (x3), DMF (x3) | 1 min ea. | Removes excess TFA. |

| 3 | Neutralization | 5% DIEA in DMF | 2 x 2 min | Converts unreactive |

| 4 | Coupling | Boc-D-Nva-OSu (3 eq) in DMF | 2 - 4 hours | The Critical Step. Aminolysis of the active ester. |

| 5 | Monitoring | Kaiser Test (Ninhydrin) | 5 min | Qualitative check. Blue = Incomplete; Yellow = Complete. |

| 6 | Wash | DMF (x3), DCM (x3) | 1 min ea. | Removes HOSu byproduct and excess reagent. |

Protocol Notes & Causality

-

Solubility Check: Boc-D-Nva-OSu is hydrophobic. If it does not dissolve in DMF, add a small amount of DCM, but maintain DMF as the primary solvent to ensure reaction rate.

-

Base Usage: Unlike on-the-fly activation (e.g., HBTU/HATU), OSu esters do not strictly require base if the resin is perfectly neutralized. However, adding 1.0 eq of DIEA ensures the amine remains deprotonated. Warning: Excess base can promote hydrolysis of the ester by trace water.

-

Kinetics: OSu esters react slower than HATU-activated species. Do not shorten the coupling time below 2 hours.

Visualization: The SPPS Cycle

Figure 2: The Boc-SPPS cycle specifically highlighting the insertion point of the pre-activated Boc-D-Nva-OSu ester.

Part 4: Troubleshooting & Optimization

Even with a robust system, deviations occur. Use this self-validating troubleshooting matrix.

| Observation | Root Cause | Corrective Action |

| Precipitate in Coupling Vial | D-Nva hydrophobicity | OSu esters of hydrophobic AAs can aggregate. Add 10% DMSO or NMP to the DMF mixture to disrupt aggregation. |

| Slow Coupling (Kaiser +) | Steric hindrance | The linear propyl chain of Nva combined with the resin matrix may slow diffusion. Double the coupling time or heat to 40°C (carefully, to avoid racemization). |

| Low Yield of Target | Hydrolysis of Ester | OSu esters are moisture sensitive. Ensure DMF is anhydrous (<0.05% water). Store reagent at -20°C with desiccant. |

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

- Foundational text on the mechanism and racemization-suppressing properties of OSu esters.

-

Bachem. (n.d.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

- Authoritative source on coupling reagent selection and side-reaction management.

-

Sigma-Aldrich. (n.d.).[2][3] Boc-Val-OSu Product Specification (Analogous Reagent). Link

- Reference for physical properties and handling of Boc-Val-OSu, the closest structural analog to Boc-D-Nva-OSu.

-

Creative Peptides. (n.d.). D-Norvaline Properties and Applications. Link

- Data on the specific applications of D-Norvaline in peptide drug design.

Sources

The Boc Strategy: High-Performance Peptide Synthesis for Difficult Sequences

Executive Summary

While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its mild conditions and automation ease, Boc (tert-butoxycarbonyl) chemistry remains the superior—and often necessary—strategy for synthesizing "difficult" peptides.[]

As a Senior Application Scientist, I often encounter projects that fail under Fmoc protocols due to aggregation, solubility issues, or base-sensitivity. This guide details the technical advantages of Boc chemistry, specifically its ability to suppress aggregation through protonation, its compatibility with base-labile moieties (like thioesters for Native Chemical Ligation), and the unparalleled cleanliness of Hydrogen Fluoride (HF) cleavage.

Part 1: The Mechanistic Foundation

The primary advantage of Boc chemistry lies in the nature of the protecting group and the intermediate species generated during the synthesis cycle.

The Protonated Advantage (Aggregation Suppression)

In Fmoc synthesis, the N-terminus is neutralized (deprotonated) after every cycle. This neutral amine often participates in inter-chain hydrogen bonding, leading to

The Boc Advantage:

The removal of the Boc group uses Trifluoroacetic Acid (TFA).[2][3][4][5] This leaves the N-terminal amine in a protonated state (

-

Electrostatic Repulsion: The positive charges on the growing peptide chains repel each other, preventing aggregation.

-

Solubility: The salt forms are significantly more soluble in polar solvents (DMF/DCM) than the neutral peptide chains found in Fmoc chemistry.

The Acid-Lability Mechanism

The Boc group is removed via acidolysis. This reaction is highly efficient and driven by the generation of volatile byproducts (Isobutene and CO

Figure 1: The acid-catalyzed deprotection of the Boc group.[3] The irreversible loss of CO2 and isobutene drives the reaction to completion.

Part 2: Strategic Advantages Over Fmoc

The following table summarizes when and why a Senior Scientist should choose Boc over Fmoc.

| Feature | Fmoc Strategy | Boc Strategy | Technical Implication |

| Solubility | Moderate (Neutral chains) | High (Protonated salts) | Boc is superior for hydrophobic/aggregating sequences (e.g., Amyloid beta). |

| Base Sensitivity | Incompatible (Uses Piperidine) | Compatible (No base used) | Critical for Depsipeptides (ester bonds) and Thioesters . |

| Side Chain Stability | Base stable / Acid labile | Acid stable | Allows synthesis of peptides with base-labile modifications. |

| Cleavage Reagent | TFA (Weak acid) | HF (Strong acid) | HF is a smaller molecule, penetrating resin better for cleaner cleavage. |

| Cost | Higher (Reagents) | Lower (Raw materials) | Boc-Amino Acids are generally cheaper to manufacture.[] |

The "Killer App": Thioesters and Native Chemical Ligation (NCL)

Boc chemistry is the gold standard for generating peptide thioesters required for Native Chemical Ligation (NCL) .

-

The Problem: Thioesters are labile to nucleophilic bases (like the 20% piperidine used in Fmoc deprotection). Fmoc synthesis of thioesters requires complex "surrogates" or post-synthetic modifications.

-

The Boc Solution: Since Boc deprotection uses acid (TFA) and neutralization uses a tertiary base (DIEA) that is non-nucleophilic, the thioester moiety remains intact throughout the chain assembly.

Part 3: The Hydrogen Fluoride (HF) Cleavage Factor

The use of anhydrous Hydrogen Fluoride (HF) is often cited as a disadvantage due to safety concerns. However, from a purification standpoint , it is a massive advantage.

Why HF Yields Cleaner Peptides

HF is a small, highly penetrating solvent with high dielectric constant. It cleaves benzyl-based protecting groups (Bzl, Z, Tos) that are far more stable than the t-Butyl groups used in Fmoc.

-

Result: The resulting crude peptide often has a cleaner profile because the "permanent" protecting groups are truly stable during synthesis, preventing premature loss and side-reactions.

Managing the Risk: Scavenger Protocols

HF cleavage generates benzyl carbocations.[6] Without scavengers, these will re-attach to nucleophilic residues (Trp, Tyr, Met, Cys).

Table: Recommended Scavenger Cocktails

| Peptide Composition | Scavenger Cocktail (per 1g Resin) | Purpose |

| Standard (No sensitive residues) | Anisole (1.0 mL) | General carbocation scavenger. |

| Contains Trp / Tyr | Anisole (1.0 mL) + p-Cresol (0.5 mL) | Prevents alkylation of Indole/Phenol rings. |

| Contains Met / Cys | p-Cresol (0.5 mL) + DMS (0.5 mL) | Prevents S-alkylation and oxidation. |

| "Low-High" HF Protocol | Step 1: Low HF conc. (DMS rich) Step 2: High HF (Standard) | Step 1 removes most groups via S |

Safety Note: HF reacts with glass. All reactions must be performed in a Kel-F or Teflon vacuum line apparatus.

Part 4: Detailed Experimental Protocol (Boc SPPS)

This protocol utilizes In-Situ Neutralization , a modern variation that maximizes coupling efficiency and minimizes aggregation.

The Synthesis Cycle

Figure 2: The Modern Boc SPPS Cycle using In-Situ Neutralization to prevent aggregation.

Step-by-Step Procedure

Reagents:

-

Deprotection: 100% TFA (Neat) or 50% TFA in DCM.

-

Activator: 0.5 M HCTU in DMF.

-

Base: DIEA (Diisopropylethylamine).[5]

-

Solvent: DMF (Dimethylformamide).

Workflow:

-

Deprotection: Treat resin with 100% TFA for 1 minute. Drain. Repeat for 1 minute.

-

Note: Neat TFA is faster and reduces solvent waste compared to 50% solutions.

-

-

Wash: Rapid flow wash with DCM (Dichloromethane) for 1 minute.

-

Critical: Do not wash with DMF here; the resin is swollen in DCM.

-

-

Coupling (In-Situ Neutralization):

-

Dissolve Boc-Amino Acid (4 eq) and HCTU (3.9 eq) in DMF.

-

Add DIEA (6 eq) to the amino acid solution immediately before adding to the resin.

-

Mechanism:[3][4][5][7][8] The excess base neutralizes the protonated amine on the resin at the exact moment the activated amino acid arrives, minimizing the time the peptide spends in a neutral (aggregating) state.

-

Reaction time: 10–20 minutes.[9]

-

-

Wash: Wash with DMF (2x) and DCM (2x).

-

Monitoring: Perform Quantitative Ninhydrin Test (Kaiser Test). If blue, recouple.

Part 5: Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| Incomplete Coupling (Blue beads) | Aggregation (Beta-sheet formation) | Switch to In-Situ Neutralization protocol. Use chaotropic salts (e.g., KSCN) in the coupling mixture. |

| Tryptophan alkylation | Carbocation attack during HF cleavage | Use the Low-High HF procedure. Ensure scavenger cocktail contains Indole or p-Cresol. |

| Aspartimide formation | Cyclization of Asp-Gly sequences | Use OcHex (Cyclohexyl) protection for Asp instead of OBzl (Benzyl). |

References

-

Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

-

Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994).[11] Synthesis of proteins by native chemical ligation.[12][13][14] Science. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

Sources

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. peptide.com [peptide.com]

- 11. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. EP0832096B1 - Synthesis of proteins by native chemical ligation - Google Patents [patents.google.com]

- 14. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of BOC-D-NVA-OSU

Part 1: Executive Summary & Chemical Identity

BOC-D-NVA-OSU (Tert-butyloxycarbonyl-D-norvaline N-hydroxysuccinimide ester) is a specialized chiral building block used primarily in the synthesis of protease inhibitors and peptidomimetics. Structurally, it combines a lipophilic norvaline side chain (propyl group) with a reactive NHS ester moiety, balancing hydrophobic and polar characteristics.

Effective utilization of this compound requires a precise understanding of its solubility profile to prevent precipitation during coupling reactions (which lowers yield) and to avoid hydrolysis (which destroys the reagent).

Physicochemical Profile

| Property | Specification |

| Molecular Weight | 314.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Side Chain | Linear propyl group (Hydrophobic/Aliphatic) |

| Reactive Group | N-hydroxysuccinimide (NHS) ester (Polar, Electrophilic) |

| Protecting Group | Tert-butyloxycarbonyl (Boc) (Lipophilic, Acid-labile) |

| Storage | 2-8°C (Short term), -20°C (Long term); Desiccate strictly.[1] |

Part 2: Solubility Profile in Organic Solvents

The solubility of BOC-D-NVA-OSU is dictated by the competition between its lipophilic Boc-amino alkyl chain and the polar succinimide ring. It follows the general solubility rules of activated amino acid esters: high solubility in polar aprotic solvents, moderate solubility in chlorinated/ester solvents, and insolubility in non-polar hydrocarbons.

Primary Solvents (Recommended for Stock Solutions)

These solvents are ideal for preparing high-concentration stock solutions (0.1 M – 0.5 M) for peptide coupling reactions.

| Solvent | Solubility Rating | Saturation Estimate* | Technical Notes |

| DMF (Dimethylformamide) | Excellent | > 100 mg/mL | Preferred solvent for peptide coupling. Ensure amine-free grade to prevent side reactions. |

| DMSO (Dimethyl Sulfoxide) | Excellent | > 100 mg/mL | Useful for biological assays or when DMF is contraindicated. High boiling point makes removal difficult. |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 80 mg/mL | Excellent alternative to DMF; often used in solid-phase synthesis (SPPS). |

Secondary Solvents (Reaction & Processing)

These solvents are suitable for liquid-phase synthesis or specific workup procedures but may require larger volumes than DMF/DMSO.

| Solvent | Solubility Rating | Saturation Estimate* | Technical Notes |

| DCM (Dichloromethane) | Good | 50–80 mg/mL | Standard solvent for liquid-phase coupling. Volatile and easy to remove.[2] |

| THF (Tetrahydrofuran) | Good | 40–60 mg/mL | Ensure peroxide-free. Good for reactions requiring lower polarity than DMF. |

| Ethyl Acetate | Moderate | 20–40 mg/mL | Often used for extraction/workup. Heating may be required to dissolve high concentrations fully. |

| 1,4-Dioxane | Good | 30–50 mg/mL | Frequently used for optical rotation measurements. |

Non-Solvents (Precipitation & Purification)

These solvents are used to precipitate the product during purification (recrystallization).

-

Diethyl Ether / MTBE: The compound is sparingly soluble; these are excellent anti-solvents.

-

Hexanes / Heptane: Insoluble. Used to wash the precipitate to remove non-polar impurities.

-

Water: Insoluble / Reactive. Water causes precipitation and subsequent hydrolysis of the NHS ester.

*Estimates based on structural analogs (Boc-L-Nva-OSu, Boc-Val-OSu) and general class behavior of Boc-amino acid NHS esters.

Part 3: Critical Stability & Handling Protocols

The Hydrolysis Hazard

The NHS ester moiety is susceptible to hydrolysis, converting the active ester back into the carboxylic acid (Boc-D-Nva-OH) and N-hydroxysuccinimide. This reaction is pH-dependent.[3][4]

-

Acidic/Neutral pH (pH < 7): Hydrolysis is slow.

-

Basic pH (pH > 8): Hydrolysis is rapid (minutes to hours).

Expert Insight: When coupling in aqueous/organic mixtures (e.g., protein conjugation), dissolve BOC-D-NVA-OSU in dry DMF/DMSO first, then add to the aqueous buffer immediately before the reaction. Do not store the intermediate in aqueous solution.[5]

Experimental Protocol: Standard Dissolution for Coupling

Objective: Prepare a 0.2 M solution for a standard amide bond formation.

-

Calculate: For 1 mmol (314.3 mg) of BOC-D-NVA-OSU.

-

Solvent Selection: Choose Anhydrous DMF .

-

Why? DMF prevents hydrolysis and solvates both the hydrophobic side chain and the polar active ester.

-

-

Dissolution:

-

Add 5.0 mL of Anhydrous DMF to the powder.

-

Vortex for 30 seconds. The solution should be clear and colorless.

-

Troubleshooting: If the solution is cloudy, sonicate for 1 minute at ambient temperature.

-

-

Usage: Use immediately. If storage is necessary, blanket with Argon/Nitrogen and store at -20°C.

Experimental Protocol: Recrystallization (Purification)

Objective: Purify aged or impure BOC-D-NVA-OSU.

-

Dissolve: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).

-

Filter: If there are insoluble particles (likely dicyclohexylurea if prepared via DCC method), filter while warm.

-

Precipitate: Slowly add Hexanes or Diethyl Ether (Anti-solvent) dropwise with stirring until the solution turns turbid.

-

Crystallize: Cool the mixture to 4°C overnight.

-

Collect: Filter the white precipitate and wash with cold Hexanes. Dry under vacuum.

Part 4: Visualization of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the experimental stage.

Caption: Decision matrix for solvent selection based on experimental application (Synthesis, Purification, or Analysis).

Part 5: References

-

Chem-Impex International. (n.d.). Boc-D-norvaline N-hydroxysuccinimide ester Product Page & Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). Boc-Val-OSu Product Specification (Structural Analog). Retrieved from

-

BenchChem. (2025).[2] Technical Guide to the Solubility of Boc-Pro-OSu (Class Behavior). Retrieved from

-

Cayman Chemical. (2023). Fmoc-Succinimide (Fmoc-OSu) Solubility Data Sheet. Retrieved from

-

PubChem. (2025).[1] Boc-D-Nva-OH DCHA (Precursor Data). CID 122173576.[1] Retrieved from [1]

Sources

Methodological & Application

Technical Application Note: Precision Manual Synthesis using BOC-D-NVA-OSU

Introduction: The Pre-Activated Advantage

BOC-D-NVA-OSU represents a specialized class of "pre-activated" building blocks designed to streamline the incorporation of non-proteinogenic amino acids into peptide backbones.

-

BOC (tert-Butyloxycarbonyl): The N-terminal protecting group, requiring acidic cleavage (TFA). This strategy is preferred for synthesizing hydrophobic peptides or those prone to aggregation, as the protonated N-terminus during deprotection helps solubilize the growing chain.

-

D-NVA (D-Norvaline): A non-standard, hydrophobic amino acid often used in peptidomimetics to induce specific conformational constraints or increase proteolytic stability.

-

OSU (N-Hydroxysuccinimide ester): An active ester moiety.[1] Unlike free amino acids that require in situ activation (e.g., with DCC/HOBt), this reagent is chemically pre-primed for aminolysis.

Why use this reagent?

-

Racemization Control: In situ activation of D-amino acids carries a risk of racemization (conversion back to L-form or loss of chiral purity). OSU esters are synthesized under controlled conditions to retain high optical purity, making them safer for introducing D-residues.

-

Stoichiometric Precision: Eliminates the variability of activation kinetics. You are adding a defined species, not a mixture of urea byproducts and active intermediates.

Strategic Planning & Material Handling

Chemical Stability & Storage

The OSU ester is hydrolytically unstable. Moisture is the enemy.

-

Storage:

, desiccated. -

Handling: Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.

-

Solubility: Soluble in DMF (Dimethylformamide), DCM (Dichloromethane), and NMP (N-Methyl-2-pyrrolidone).

-

Recommendation: Use anhydrous DMF for the coupling solution to minimize hydrolysis.

-

The "D-Isomer" Challenge

While OSU esters reduce racemization risk, basic conditions can still trigger it via base-catalyzed enolization.

-

Critical Control Point: Avoid prolonged exposure to tertiary amines (DIEA/TEA) when the active ester is present.

-

Strategy: Use a "Separate Neutralization" protocol. Neutralize the resin-bound amine first, wash away the excess base, and then introduce the BOC-D-NVA-OSU.

Detailed Protocol: Manual Boc Synthesis Cycle

This protocol assumes a standard polystyrene-based resin (e.g., MBHA or PAM) loaded with the previous amino acid.

Phase A: Resin Preparation (Deprotection)

Objective: Remove the Boc group from the N-terminus of the resin-bound peptide.

-

Wash: DCM (

). -

Pre-wash: 50% TFA in DCM (

). -

Deprotection: 50% TFA in DCM (

).-

Note: Ensure the resin is fully suspended.

-

-

Wash: DCM (

).-

Checkpoint: The amine is now exposed but exists as a TFA salt (

). It is unreactive in this state.

-

Phase B: Neutralization

Objective: Convert the amine salt to a free amine (

-

Neutralization 1: 5% DIEA in DCM (

). -

Neutralization 2: 5% DIEA in DCM (

). -

Wash (Critical): DCM (

) followed by DMF (-

Why: You must remove dissolved DIEA. If DIEA remains, it will attack the OSU ester of your expensive BOC-D-NVA-OSU, causing hydrolysis before it couples to the peptide.

-

Phase C: Coupling with BOC-D-NVA-OSU

Objective: Form the peptide bond.

Reagent Calculation:

-

Use 3.0 equivalents of BOC-D-NVA-OSU relative to the resin loading.

-

Concentration: Dissolve in minimum anhydrous DMF to achieve ~0.1M - 0.2M concentration.

Steps:

-

Dissolution: Dissolve the calculated mass of BOC-D-NVA-OSU in anhydrous DMF.

-

Do NOT add HOBt or activating agents.

-

Do NOT add base (DIEA) to this solution yet.

-

-

Addition: Add the solution to the neutralized resin.

-

Reaction: Shake/agitate at room temperature for 45 - 60 minutes .

-

Wash: DMF (

), then DCM (

Phase D: Validation (Kaiser Test)

Objective: Confirm complete coupling.

-

Take a small sample of resin beads.[6]

-

Add drops of Ninhydrin, Phenol, and KCN/Pyridine solutions.

-

Heat at

for 2 minutes.-

Colorless/Yellow: Coupling Complete (Proceed to next cycle).

-

Blue: Incomplete Coupling (Free amines present).

-

Action if Blue: Re-couple using fresh BOC-D-NVA-OSU (1.5 eq) + catalytic DIEA (0.5 eq) for 30 mins.

-

Data Summary & Troubleshooting

Quantitative Parameters

| Parameter | Value | Notes |

| Reagent Equivalents | 3.0 eq | Standard excess for manual synthesis. |

| Coupling Time | 45 - 60 min | D-amino acids may react slightly slower than L-isomers. |

| Solvent | DMF (Anhydrous) | Preferred over DCM for coupling to prevent aggregation of hydrophobic D-Nva. |

| Temperature | Do not heat; heat promotes racemization. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow Coupling (Positive Kaiser after 1hr) | Aggregation of hydrophobic chain. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) to the coupling solution. |

| Precipitate in Vial | Hydrolysis of OSU ester. | Ensure DMF is anhydrous. Check if bottle was cold when opened. |

| Racemization Detected (Post-Cleavage) | Excess base exposure. | Reduce neutralization time. Ensure thorough washing before adding the ester. |

Workflow Visualization

The following diagram illustrates the critical "Separate Neutralization" pathway required for high-fidelity Boc-OSU synthesis.

Caption: Workflow for BOC-D-NVA-OSU coupling emphasizing the critical wash step to prevent base-catalyzed hydrolysis.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842.

-

Bachem. (n.d.).[6] Boc-Amino Acids and Derivatives. Retrieved October 26, 2023.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

- 1. bachem.com [bachem.com]

- 2. youtube.com [youtube.com]

- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epimerisation in Peptide Synthesis [mdpi.com]

- 5. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

Introduction: The Role of BOC-D-NVA-OSU in Synthesis

An Application Scientist's Guide to Amide Bond Formation with BOC-D-NVA-OSU

BOC-D-NVA-OSU, or Boc-D-norvaline N-hydroxysuccinimide ester, is a specialized chemical building block integral to peptide synthesis and the development of complex bioactive molecules.[1] It consists of the non-proteinogenic amino acid D-norvaline, which is protected at its N-terminus by a tert-butyloxycarbonyl (Boc) group and activated at its C-terminus by an N-hydroxysuccinimide (NHS) ester.[1]

The Boc group provides temporary protection for the amine, preventing unwanted side reactions during synthesis, and is stable to most nucleophiles and bases, allowing for orthogonal protection strategies.[2] It is typically removed under acidic conditions. The NHS ester is a highly efficient activating group that makes the carboxyl carbon susceptible to nucleophilic attack by primary amines, facilitating the formation of a stable amide bond under mild conditions.[][4] This pre-activated nature makes BOC-D-NVA-OSU a ready-to-use reagent for conjugating D-norvaline to proteins, peptides, or other amine-containing molecules.[1][]

This guide provides a detailed overview of the coupling chemistry of BOC-D-NVA-OSU, focusing on the critical parameters and protocols required for successful and efficient amide bond formation.

Core Mechanism: The Chemistry of NHS Ester Coupling

The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide as a stable leaving group and forming a thermodynamically stable amide bond.[] This reaction is highly selective for unprotonated primary amines.[]

Caption: NHS Ester Coupling Mechanism.

Optimizing the Coupling Reaction: Key Parameters and Considerations

Since BOC-D-NVA-OSU is already activated, no additional coupling reagents are typically required. Success hinges on controlling the reaction environment to favor aminolysis (the desired reaction) over hydrolysis (a competing side reaction).

The Critical Role of pH

The reaction pH is the most crucial parameter. A delicate balance must be struck:

-

Amine Nucleophilicity: The primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to initiate the attack. This requires a pH above the pKa of the amine, generally favoring a slightly basic environment.

-

NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction that regenerates the original carboxylic acid (Boc-D-NVA-OH) and renders the molecule inactive for coupling. The rate of hydrolysis increases significantly with pH.[5]

For most applications, an optimal pH range of 7.2 to 8.5 is recommended.[] This range provides a sufficient concentration of deprotonated amine for efficient coupling while managing the rate of hydrolysis.[6][7]

| pH Level | Effect on Amine (R-NH₃⁺) | Effect on NHS Ester | Overall Reaction Efficiency |

| < 7.0 | Mostly protonated (R-NH₃⁺). Poor nucleophile. | Stable, low hydrolysis. | Low. Reaction is very slow due to lack of available nucleophile. |

| 7.2 - 8.5 | Equilibrium shifts to deprotonated form (R-NH₂). Good nucleophile. | Moderate hydrolysis. | Optimal. Sufficient nucleophile for efficient coupling. Manageable hydrolysis. |

| > 9.0 | Fully deprotonated. Excellent nucleophile. | Rapid hydrolysis. | Low to Moderate. The short half-life of the NHS ester often leads to low yields despite high amine reactivity.[5] |

Solvent Selection and Preparation

BOC-D-NVA-OSU is typically a solid that is first dissolved in a minimal amount of an anhydrous, polar aprotic solvent before being added to the reaction mixture.[4]

-

Recommended Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the most common choices.[7][8]

-

Solvent Quality: It is imperative to use high-quality, amine-free DMF. Degraded DMF can contain dimethylamine, which will react with the NHS ester and reduce the yield of the desired product.[8]

-

Reaction Buffer: The coupling reaction itself is usually performed in an aqueous, non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer to maintain the optimal pH.[4][6] Buffers containing primary amines, like Tris, must be avoided as they will compete in the reaction.[6]

Stoichiometry, Temperature, and Reaction Time

-

Molar Ratio: A molar excess of BOC-D-NVA-OSU (typically 5-10 equivalents) is often used to drive the reaction towards completion, especially if the amine-containing molecule is valuable or at a low concentration.[4]

-

Temperature: The reaction can be performed at room temperature (around 20-25°C) or at 4°C.[] Lowering the temperature can help to slow the rate of hydrolysis, which may be beneficial for sensitive substrates or prolonged reaction times.

-

Reaction Time: Coupling is generally rapid, with significant product formation occurring within 30 to 120 minutes at room temperature.[] The reaction progress can be monitored using analytical techniques like HPLC or LC-MS.

Protocol 1: General Procedure for Coupling BOC-D-NVA-OSU to a Primary Amine

This protocol provides a general workflow for the conjugation of BOC-D-NVA-OSU to a target molecule containing a primary amine (e.g., a peptide, protein, or amino-modified oligonucleotide).

Materials:

-

BOC-D-NVA-OSU

-

Amine-containing target molecule

-

Anhydrous DMSO or DMF[8]

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5[4][7]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., desalting column, HPLC)

Procedure:

-

Prepare the Target Molecule: Dissolve the amine-containing molecule in the Conjugation Buffer to a known concentration (e.g., 1-5 mg/mL).

-

Prepare the BOC-D-NVA-OSU Solution: Immediately before use, dissolve a calculated amount of BOC-D-NVA-OSU in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Vortex gently to ensure it is fully dissolved.

-

Initiate the Coupling Reaction: Add the desired molar excess (e.g., 10 equivalents) of the BOC-D-NVA-OSU solution to the stirring solution of the target molecule.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the target is sensitive.[4]

-

Quench the Reaction (Optional): To stop the reaction and consume any unreacted BOC-D-NVA-OSU, a small amount of Quenching Buffer can be added.

-

Purify the Conjugate: Remove the excess reagent and NHS byproduct from the reaction mixture. For proteins or large molecules, a desalting column is effective.[4] For smaller molecules, purification by reverse-phase HPLC is recommended to ensure high purity.

-

Characterize: Confirm the successful conjugation and purity of the final product using appropriate analytical methods, such as LC-MS or MALDI-TOF mass spectrometry.

Contextual Framework: When Other Coupling Reagents Are Needed

While BOC-D-NVA-OSU is pre-activated, it is crucial for researchers to understand the broader landscape of coupling reagents, as they are essential when starting from the unactivated carboxylic acid, Boc-D-Norvaline . In this scenario, a coupling reagent is required to generate a reactive intermediate in situ that can then react with an amine.

Caption: Comparison of coupling workflows.

Key Classes of Coupling Reagents for In Situ Activation:

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[10][11] EDC is often preferred for biological applications due to its water solubility and the water solubility of its urea byproduct, which simplifies purification.[12]

-

Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are highly efficient and rapid, making them favorites in solid-phase peptide synthesis.[13][14] They react with the carboxylic acid to form an activated OBt or OAt ester in situ, which then couples with the amine.[15] These reactions require a non-nucleophilic base, like diisopropylethylamine (DIPEA), to proceed.[14]

-

Coupling Additives: Additives like 1-hydroxybenzotriazole (HOBt) and OxymaPure are frequently used in conjunction with carbodiimides.[14] They serve two primary functions:

-

Suppress Racemization: They react with the O-acylisourea intermediate to form a less reactive, but more stable, active ester. This minimizes the risk of racemization at the alpha-carbon of the amino acid.[13][16][17]

-

Improve Efficiency: They prevent the O-acylisourea from rearranging into an unreactive N-acylurea, thereby improving the overall reaction yield.[10]

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of BOC-D-NVA-OSU: Reagent was exposed to moisture, or reaction pH was too high for too long.[5]2. Incorrect pH: Buffer pH is too low, leaving the amine protonated.3. Inactive Amine: The target amine is sterically hindered or has low reactivity.4. Competitive Nucleophiles: Buffer contains primary amines (e.g., Tris).[6] | 1. Use fresh, anhydrous DMSO/DMF for stock solutions. Store BOC-D-NVA-OSU desiccated. Consider running the reaction at 4°C.2. Verify buffer pH is in the 7.2-8.5 range.3. Increase the molar excess of BOC-D-NVA-OSU and/or extend the reaction time.4. Use a non-amine buffer like PBS, borate, or bicarbonate. |

| Multiple Products or Impurities | 1. Reaction with other nucleophiles: The target molecule has other nucleophilic groups (e.g., thiols) that may react.2. Degraded Reagent: Impure BOC-D-NVA-OSU or degraded DMF was used.[8] | 1. While NHS esters are highly selective for amines, protecting other reactive groups may be necessary for complex molecules.2. Use high-purity reagents and fresh, anhydrous solvents. Purify the final product thoroughly via HPLC. |

| Product Cannot Be Purified from Reagent | 1. Hydrolyzed Reagent: The hydrolyzed Boc-D-NVA-OH may have similar chromatographic properties to the product.2. Inefficient Purification: The chosen method (e.g., desalting) may not be sufficient to separate small molecules. | 1. Ensure the reaction goes to completion to minimize unreacted starting material. Quenching the reaction can help.2. Use a higher-resolution technique like reverse-phase HPLC for purification. |

References

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

-

HYSINTAY. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

PubMed. (n.d.). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. Retrieved from [Link]

-

ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. glenresearch.com [glenresearch.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. neb.com [neb.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. file.globalso.com [file.globalso.com]

- 16. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Hydrophobic Peptides using BOC-D-NVA-OSU

Introduction: Navigating the Challenges of Hydrophobic Peptide Synthesis

The chemical synthesis of peptides rich in hydrophobic amino acids presents a significant challenge in the fields of drug discovery and materials science.[1] These peptides, which include transmembrane domains, amyloidogenic sequences, and certain antimicrobial peptides, have a strong propensity for intermolecular aggregation during solid-phase peptide synthesis (SPPS).[2] This aggregation can lead to incomplete reactions, low yields, and difficult purification, thereby hindering research and development.

A key strategy to mitigate these issues is the use of Boc (tert-butyloxycarbonyl) chemistry for Nα-protection. The acidic conditions used for Boc deprotection result in the protonation of the newly exposed N-terminal amine, which helps to disrupt the hydrogen-bonding networks responsible for aggregation.[3] This application note provides a detailed guide to the use of BOC-D-NVA-OSU (Boc-D-norvaline N-hydroxysuccinimide ester) as a strategic building block in the synthesis of hydrophobic peptides.

The incorporation of the unnatural D-amino acid, D-norvaline, offers two distinct advantages:

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in-vivo half-life, a crucial attribute for therapeutic peptides.[4][5]

-

Disruption of Secondary Structures: Norvaline, a straight-chain hydrophobic amino acid, has been shown to have a disruptive effect on β-sheet structures, a common cause of aggregation in hydrophobic sequences.[6]

The N-hydroxysuccinimide (OSu) ester provides a highly reactive activating group for the carboxyl terminus of the amino acid, facilitating efficient and rapid peptide bond formation under mild conditions.[][8] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully incorporate BOC-D-NVA-OSU into their hydrophobic peptide synthesis workflows.

Chemical Properties and Mechanism of Action

BOC-D-NVA-OSU is a pre-activated amino acid derivative designed for direct use in peptide synthesis without the need for in-situ activation reagents. The key chemical features and their roles are outlined below:

| Component | Chemical Name | Function |

| Boc Group | tert-butyloxycarbonyl | Nα-protecting group, labile to moderate acids (e.g., TFA).[3] |

| D-Nva | D-Norvaline | A hydrophobic, non-proteinogenic D-amino acid that enhances enzymatic stability and can disrupt peptide aggregation.[6][9] |

| OSu Ester | N-hydroxysuccinimide ester | A highly reactive leaving group that facilitates nucleophilic attack by the free amine of the growing peptide chain, forming a stable amide bond.[] |

The reaction mechanism of BOC-D-NVA-OSU in peptide coupling is a straightforward nucleophilic acyl substitution. The deprotected N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable peptide bond and release N-hydroxysuccinimide as a byproduct.

Figure 1: Simplified reaction scheme for the coupling of BOC-D-NVA-OSU.

Experimental Protocols

This section provides detailed protocols for the incorporation of BOC-D-NVA-OSU into a hydrophobic peptide sequence using manual Boc-SPPS.

Materials and Reagents

-

Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).

-

BOC-D-NVA-OSU

-

Other required Boc-protected amino acids

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM.

-

Coupling Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). For highly aggregating sequences, NMP is often preferred.[10]

-

Washing Solvents: DCM, Isopropanol (IPA), DMF.

-

Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[11]

-

Precipitation/Washing Solvent: Cold diethyl ether.

-

Peptide Solubilization Solvents: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), water (HPLC grade).[12]

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle for the addition of one amino acid. Repeat steps 2-5 for each amino acid in the sequence.

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM) to the resin and shake for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and shake for 20-30 minutes.[3]

-

Drain the solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Add the neutralization solution (10% DIPEA in DCM) and shake for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of BOC-D-NVA-OSU (or other Boc-amino acid):

-

Dissolve 2-3 equivalents of BOC-D-NVA-OSU (relative to the resin substitution) in a minimal amount of DMF or NMP.

-

Add the amino acid solution to the neutralized resin.

-

Shake the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased.[13]

-

Monitoring the Coupling Reaction: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Figure 2: Workflow for a single Boc-SPPS cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Resin Preparation: After the final synthesis cycle, wash the resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Place the dry resin in a suitable reaction vessel.

-

Cool the vessel in an ice bath.

-

Add the pre-chilled cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).[14]

-

Stir the mixture in the ice bath for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing 10-fold excess of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture and discard the supernatant.

-

-

Washing the Crude Peptide:

-

Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

-

Protocol 3: Purification and Characterization

Purification of hydrophobic peptides can be challenging due to their poor solubility in aqueous mobile phases.

-

Solubilization:

-

Test the solubility of a small amount of the crude peptide in various solvents.

-

For highly hydrophobic peptides, initial dissolution in a small amount of DMSO or DMF may be necessary, followed by slow dilution with the initial HPLC mobile phase.[15]

-

-

Purification by RP-HPLC:

-

Column: C4 or C8 reverse-phase column is often more suitable for very hydrophobic peptides than a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Gradient: A shallow gradient of increasing mobile phase B should be optimized for the specific peptide.

-

Detection: UV detection at 214 nm and 280 nm.

-

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS. For highly hydrophobic peptides, Atmospheric Pressure Photoionization (APPI) may provide better ionization.[16]

-

Amino Acid Analysis: Determine the amino acid composition of the peptide.

-

NMR Spectroscopy: For structural elucidation, 1D and 2D NMR spectroscopy can be employed.[17][18]

-

Troubleshooting Common Issues in Hydrophobic Peptide Synthesis

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Ninhydrin Test) | Peptide aggregation on the resin. | Repeat the coupling step. Use NMP as the coupling solvent. Increase the reaction temperature or sonicate during coupling.[13] |

| Low Yield after Cleavage | Incomplete synthesis due to aggregation. Poor solubility of the cleaved peptide. | Optimize synthesis conditions (see above). Use a different cleavage cocktail. Ensure complete precipitation with cold ether. |

| Difficult Purification (Broad or Tailing Peaks in HPLC) | Peptide aggregation in the mobile phase. Poor solubility. | Use a C4 or C8 column. Add a small percentage of formic acid or use a different ion-pairing reagent. Dissolve the sample in a stronger organic solvent (e.g., DMSO) before injection.[12] |

| Multiple Peaks in Mass Spectrum | Deletion sequences from incomplete coupling. Side reactions during cleavage. | Optimize coupling efficiency. Use an appropriate cleavage cocktail with scavengers.[11] |

Conclusion

The strategic incorporation of BOC-D-NVA-OSU into solid-phase peptide synthesis protocols provides a robust method for overcoming the inherent difficulties associated with the synthesis of hydrophobic peptides. The use of Boc chemistry helps to mitigate on-resin aggregation, while the D-norvaline residue offers the dual benefits of enhanced enzymatic stability and potential disruption of secondary structures. The pre-activated N-hydroxysuccinimide ester ensures efficient and reliable peptide bond formation. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can improve the yield, purity, and success rate of synthesizing challenging hydrophobic peptide sequences, thereby accelerating progress in drug development and biomedical research.

References

-

Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Retrieved February 2, 2026, from [Link]

- Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(10), 1697.

- Grbčić, P., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Biomolecular Structure and Dynamics, 41(14), 6934-6945.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 2, 2026, from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved February 2, 2026, from [Link]

-

LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved February 2, 2026, from [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 2, 2026, from [Link]

-

GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved February 2, 2026, from [Link]

- Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406.

-

ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 2, 2026, from [Link]

- Wang, Y., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry, 91(6), 4028-4035.

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved February 2, 2026, from [Link]

-

American Chemical Society. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved February 2, 2026, from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved February 2, 2026, from [Link]...

-

American Chemical Society. (1997). Effect of Hydrophobicity of Amino Acids on the Structure of Water. Retrieved February 2, 2026, from [Link]

-

National Library of Medicine. (n.d.). In Situ Neutralization Protocols for Boc-SPPS. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 2, 2026, from [Link]

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved February 2, 2026, from [Link]

-

GenicBio. (n.d.). Peptide Solubilization. Retrieved February 2, 2026, from [Link]

-

National Library of Medicine. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Retrieved February 2, 2026, from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved February 2, 2026, from [Link]

-

National Library of Medicine. (2013, November 13). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022, November 2). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). The use of D-amino acids in peptide design. Retrieved February 2, 2026, from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]

-

National Library of Medicine. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved February 2, 2026, from [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 2, 2026, from [Link]

-

National Library of Medicine. (n.d.). Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects. Retrieved February 2, 2026, from [Link]

-

ETH Zurich. (n.d.). Peptide/Protein NMR. Retrieved February 2, 2026, from [Link]

-

Aapptec. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry? - FAQ. Retrieved February 2, 2026, from [Link]

-

National Library of Medicine. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved February 2, 2026, from [Link]

-

GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved February 2, 2026, from [Link]

-

Merck Millipore. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved February 2, 2026, from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 2, 2026, from [Link]

-

CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved February 2, 2026, from [Link]...

-

Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved February 2, 2026, from [Link]

Sources

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. chempep.com [chempep.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biotage.com [biotage.com]

- 11. peptide.com [peptide.com]

- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijsra.net [ijsra.net]

- 18. chem.uzh.ch [chem.uzh.ch]

Application Notes & Protocols: The Strategic Application of BOC-D-NVA-OSU in Advanced Drug Discovery and Development

Abstract

The convergence of medicinal chemistry, chemical biology, and targeted therapeutics has underscored the demand for versatile and precisely engineered chemical tools. BOC-D-NVA-OSU, a heterobifunctional reagent, represents a cornerstone in this landscape. It integrates three critical chemical moieties: a Boc (tert-Butoxycarbonyl) protecting group, a D-Norvaline (D-NVA) spacer, and an O-Succinimidyl (OSU) ester. This combination provides a powerful platform for the synthesis of complex peptides and the construction of sophisticated bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This document provides an in-depth guide to the strategic application of BOC-D-NVA-OSU, detailing its mechanism of action, core applications, and field-proven protocols for its use in peptide synthesis and bioconjugation.

Principles of BOC-D-NVA-OSU: A Tri-Functional Analysis

The efficacy of BOC-D-NVA-OSU arises from the distinct and synergistic roles of its three components. Understanding these individual functions is critical to designing robust experimental workflows.

-

The BOC (tert-Butoxycarbonyl) Group: This is a widely utilized, acid-labile protecting group for primary and secondary amines.[1] In the context of peptide synthesis, the Boc group temporarily masks the N-terminus of the D-norvaline, preventing self-polymerization and directing peptide bond formation to the desired location.[2] Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which is a cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5] The stability of the Boc group to basic and nucleophilic conditions allows for orthogonal protection strategies, a key principle in complex organic synthesis.[6]

-

The D-Norvaline (D-NVA) Linker: As a derivative of valine, norvaline serves as a hydrophobic spacer or linker.[7] In drug development, particularly in ADCs, the linker is a critical component that connects the targeting moiety (e.g., an antibody) to the cytotoxic payload.[8] The properties of the linker dictate the stability of the conjugate in circulation and the mechanism of drug release at the target site.[9] The use of a D-amino acid, such as D-Norvaline, can confer significant resistance to enzymatic degradation by proteases, thereby enhancing the plasma stability of the resulting conjugate.

-

The O-Succinimidyl (OSU) or N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient amine-reactive functional group.[10][11] It reacts with primary amines, such as the side chain of lysine residues on proteins, under mild alkaline conditions (pH 8.3-8.5) to form a stable, covalent amide bond.[12][13][14] This reaction is a cornerstone of bioconjugation chemistry, widely used for labeling proteins, antibodies, and other biomolecules with probes, tags, or therapeutic agents.[15][16]

The logical relationship between these components is illustrated in the diagram below.

Caption: Functional components of BOC-D-NVA-OSU and their primary applications.

Core Applications in Drug Discovery

Peptide Synthesis and Modification

BOC-D-NVA-OSU serves as a building block for incorporating a D-norvaline residue at the N-terminus of a synthetic peptide. The workflow involves coupling the OSU ester to a resin-bound peptide whose N-terminal amine is free. Following coupling, the Boc group is removed with TFA, allowing for the subsequent addition of another amino acid. This is particularly useful for creating peptide-based drugs or probes where enhanced stability against exopeptidases is desired.

Bioconjugation and Development of Targeted Therapeutics

The most prominent application of BOC-D-NVA-OSU is in the construction of bioconjugates, especially in the field of targeted drug delivery.[17][18][] The reagent acts as a heterobifunctional linker, enabling the attachment of a payload (which could be a small molecule drug, a peptide, or a probe) to a biological targeting vehicle like a monoclonal antibody.[][][22]

The general workflow for creating an Antibody-Drug Conjugate (ADC) using a payload functionalized with BOC-D-NVA-OSU is depicted below.

Caption: Workflow for generating an Antibody-Drug Conjugate (ADC).

Detailed Application Protocols

Disclaimer: These protocols are generalized methodologies. Researchers must optimize parameters such as stoichiometry, reaction time, and purification methods based on the specific properties of their biomolecules and payloads.

Protocol for Protein/Antibody Labeling

This protocol details the conjugation of a BOC-D-NVA-OSU functionalized small molecule or peptide to a protein, such as an IgG antibody.

Causality and Rationale:

-

Buffer Choice: A buffer devoid of primary amines (like Tris) is essential to prevent quenching the NHS ester. Bicarbonate or phosphate buffers are standard.[23]

-

pH Control: The reaction pH is maintained at 8.3-8.5 because the target lysine residues must be deprotonated to act as effective nucleophiles, while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[14]

-

Solvent for Linker: Anhydrous DMSO or DMF is used to dissolve the BOC-D-NVA-OSU reagent, as it is often poorly soluble in aqueous buffers and susceptible to hydrolysis.[15]

Materials:

-

Protein/Antibody solution (e.g., 2.5 mg/mL)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

BOC-D-NVA-OSU functionalized payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification System: Size Exclusion Chromatography (SEC) or Dialysis cassettes

Procedure:

-

Buffer Exchange: Ensure the protein/antibody is in the Conjugation Buffer. If not, perform a buffer exchange using dialysis or a desalting column.

-

Prepare Linker Solution: Immediately before use, dissolve the BOC-D-NVA-OSU payload in anhydrous DMSO to create a 10 mg/mL stock solution.

-

Calculate Stoichiometry: Determine the desired molar excess of the linker-payload to the antibody. A common starting point is a 10-20 fold molar excess.

-

Initiate Conjugation: Add the calculated volume of the linker-payload stock solution to the stirring antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. This will consume any unreacted NHS esters. Incubate for 30 minutes.

-

Purification: Remove unconjugated linker-payload and quenching reagents by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Analyze the conjugate to determine the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy or Mass Spectrometry.

Protocol for BOC Group Deprotection

This protocol describes the removal of the BOC protecting group from a peptide or bioconjugate.

Causality and Rationale:

-

Acidolysis: The BOC group is cleaved via an acid-catalyzed elimination mechanism.[24] Trifluoroacetic acid (TFA) is a strong acid that effectively mediates this cleavage without requiring harsh heating.[4][5]

-

Scavengers: During cleavage, the released tert-butyl cation is a reactive electrophile that can modify sensitive amino acid residues like Tryptophan or Methionine.[24] Scavengers (e.g., triisopropylsilane, water) are added to trap this cation and prevent side reactions.

Materials:

-

BOC-protected compound (lyophilized)

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold Diethyl Ether

-

Centrifuge

Procedure:

-

Preparation: Place the lyophilized BOC-protected compound in a suitable reaction vessel.

-

Add Cleavage Cocktail: Add the freshly prepared Cleavage Cocktail to the compound. Use approximately 10 mL of cocktail per 100 mg of peptide-resin conjugate.

-

Incubation: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by HPLC.

-

Precipitation: After the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.

-

Isolation: Collect the precipitate by centrifugation at 3000 x g for 5 minutes.

-

Washing: Wash the pellet twice with cold diethyl ether to remove residual TFA and scavengers.

-

Drying: Dry the final deprotected product under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude product using Reverse-Phase HPLC.

Data Summary and Storage Recommendations

Proper handling and storage are paramount to maintaining the reactivity and integrity of BOC-D-NVA-OSU and its derivatives.

| Parameter | BOC-D-NVA-OSU Reagent | BOC-Protected Conjugate | Final Deprotected Conjugate |

| Storage Form | Solid Powder | Lyophilized Powder or Frozen Solution | Lyophilized Powder or Frozen Solution |

| Temperature | -20°C[25] | -20°C to -80°C | -20°C to -80°C |

| Environment | Desiccated, Protected from Light | Tightly sealed, Protected from Light | Tightly sealed, Protected from Light |

| Key Instabilities | Susceptible to hydrolysis (OSU ester)[12] | Susceptible to acid (BOC group)[26] | Potential for aggregation; must be stored in appropriate buffer |

| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF[27] | Aqueous buffers (e.g., PBS) | Aqueous buffers (e.g., PBS) |

Conclusion

BOC-D-NVA-OSU is a highly versatile and enabling reagent for modern drug discovery. Its well-defined trifunctional structure allows for a rational and stepwise approach to the synthesis of complex biomolecules. By leveraging the orthogonal chemistries of the BOC protecting group and the NHS ester, researchers can construct sophisticated peptide-based therapeutics and targeted drug delivery systems with high precision and control. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful chemical tool.

References

-

Boateng, M. A., & W. A. van der Donk. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-D-Val-OH in Advancing Peptide Synthesis. 2025. [Link]

-

ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. 2025. [Link]

-

Lescrinier, E., et al. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 2018. [Link]

-

The Journal of Organic Chemistry. Cleavage of protecting groups with boron tribromide. [Link]

-

Wikipedia. N-Hydroxysuccinimide. [Link]

-

ACS Publications. Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates | Journal of Medicinal Chemistry. 2026. [Link]

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

-

Pharmacy Times. Biodegradable Nanoplatform Combines Targeted Cancer Therapy and Imaging for Improved Precision. 2026. [Link]

-

NIH. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

-

Fluidic Sciences. Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

NIH. Nanoparticle-Mediated Targeted Drug Delivery Systems. [Link]

-

BuyersGuideChem. Boc-D-Phenylalanine N-hydroxysuccinimide ester. [Link]

-

ResearchGate. Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. 2026. [Link]

-

NIH. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]

-

NIH. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress. [Link]

-

YouTube. Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy - XDC Bioconjugation - BOC Sciences. 2025. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

AACR Journals. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

The Ohio State University College of Pharmacy. Nanotechnology & Drug Delivery Systems. [Link]

-

AZoM. Breakthrough Bioelectronic Patch Enables Precision Drug Delivery to Complex Organs. 2026. [Link]

-

Chemsrc. Boc-Orn(Z)-Osu. 2025. [Link]

-

NCODA. Antibody-Drug Conjugates and Bi- specifics: A Guide for Oncology Pharmacy Technicians. 2025. [Link]

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. 2025. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. fluidic.com [fluidic.com]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. Nanoparticle-Mediated Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. biotium.com [biotium.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. interchim.fr [interchim.fr]

Application Notes and Protocols: The Strategic Incorporation of BOC-D-NVA-OSU in the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals